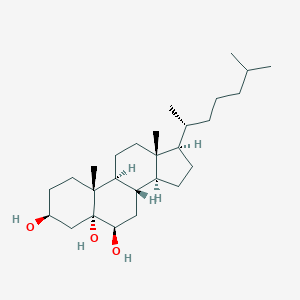

3beta,5alpha,6beta-Trihidroxicolestano

Descripción general

Descripción

Aplicaciones Científicas De Investigación

COLESTAN-3beta,5alpha,6beta-TRIOL tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como estándar en el análisis de lípidos y como compuesto esteroide derivatizado.

Biología: El compuesto induce la eriptosis (muerte celular programada) en los glóbulos rojos humanos a través de vías de estrés oxidativo y nitrosativo.

Medicina: COLESTAN-3beta,5alpha,6beta-TRIOL exhibe citotoxicidad hacia varias células tumorales, incluidas las células de cáncer de próstata, al inducir la apoptosis y el arresto del ciclo celular.

Mecanismo De Acción

El mecanismo de acción de COLESTAN-3beta,5alpha,6beta-TRIOL implica la generación de especies reactivas de oxígeno (ROS) y la activación de vías de señalización específicas. En los glóbulos rojos, el compuesto activa la NADPH oxidasa (RBC-NOX) y la óxido nítrico sintasa (RBC-NOS), lo que lleva al estrés oxidativo y nitrosativo . En las células cancerosas, suprime la proliferación, la migración y la invasión al modular la expresión de proteínas clave involucradas en la regulación del ciclo celular y la apoptosis .

Análisis Bioquímico

Biochemical Properties

3beta,5alpha,6beta-Trihydroxycholestane interacts with and activates the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ) . This receptor plays a pivotal role in regulating cellular proliferation, differentiation, as well as glucose and lipid metabolism .

Cellular Effects

Upon activation by 3beta,5alpha,6beta-Trihydroxycholestane, PPARγ exhibits its anti-inflammatory prowess by impeding the production of inflammatory mediators . Key examples include tumor necrosis factor alpha (TNFα), interleukin 1 beta (IL-1β), and cyclooxygenase-2 (COX-2) . Through this inhibitory action, 3beta,5alpha,6beta-Trihydroxycholestane effectively curtails the levels of these pro-inflammatory factors, contributing to a reduction in inflammatory responses .

Molecular Mechanism

The molecular mechanism of 3beta,5alpha,6beta-Trihydroxycholestane involves its interaction with PPARγ . By activating this receptor, 3beta,5alpha,6beta-Trihydroxycholestane influences cellular proliferation, differentiation, glucose and lipid metabolism, and inflammation .

Temporal Effects in Laboratory Settings

The temporal effects of 3beta,5alpha,6beta-Trihydroxycholestane in laboratory settings are not widely studied due to its relatively low concentration and limited research .

Metabolic Pathways

3beta,5alpha,6beta-Trihydroxycholestane is an intermediate compound in the biosynthesis of various steroid hormones . It is formed from cholesterol through a series of enzymatic reactions in the liver and other organs .

Métodos De Preparación

COLESTAN-3beta,5alpha,6beta-TRIOL se puede sintetizar mediante la hidratación de epóxidos de colesterol-5,6. La enzima hidrolasa de epóxido de colesterol-5,6 (ChEH) cataliza la hidratación estereoespecífica del epóxido de colesterol-5alpha,6alpha y del epóxido de colesterol-5beta,6beta para producir COLESTAN-3beta,5alpha,6beta-TRIOL . Esta reacción ocurre típicamente en el retículo endoplásmico de las células .

Análisis De Reacciones Químicas

COLESTAN-3beta,5alpha,6beta-TRIOL experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Una reacción notable es su oxidación para formar oncosterona, un proceso que involucra especies reactivas de oxígeno (ROS) y enzimas específicas . El compuesto también puede participar en reacciones de sustitución, donde los grupos hidroxilo son reemplazados por otros grupos funcionales bajo condiciones específicas .

Comparación Con Compuestos Similares

COLESTAN-3beta,5alpha,6beta-TRIOL es único entre los oxiesteroles debido a sus actividades biológicas y vías metabólicas específicas. Los compuestos similares incluyen:

Epóxido de colesterol-5alpha,6alpha: Este compuesto es un precursor de COLESTAN-3beta,5alpha,6beta-TRIOL y se somete a hidratación por ChEH.

Epóxido de colesterol-5beta,6beta: Otro precursor que se convierte en COLESTAN-3beta,5alpha,6beta-TRIOL por ChEH.

7-ceto-colesterol: Este oxiesterol también induce la eriptosis en los glóbulos rojos, pero a través de diferentes vías de señalización.

COLESTAN-3beta,5alpha,6beta-TRIOL destaca por su capacidad de inducir múltiples formas de muerte celular y sus posibles aplicaciones terapéuticas en el tratamiento del cáncer .

Propiedades

IUPAC Name |

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMFNKXZULYSOQ-RUXQDQFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862612 | |

| Record name | (3beta,5alpha,6beta)-Cholestane-3,5,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3b,5a,6b-Cholestanetriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1253-84-5 | |

| Record name | Cholestane-3β,5α,6β-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholestane-3,5,6-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001253845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1253-84-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1253-84-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3beta,5alpha,6beta)-Cholestane-3,5,6-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.BETA.,5.ALPHA.,6.BETA.-TRIHYDROXYCHOLESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XAB8PH90A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3b,5a,6b-Cholestanetriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003990 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.